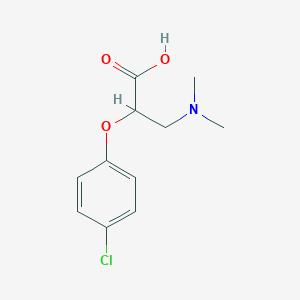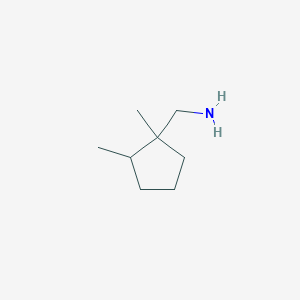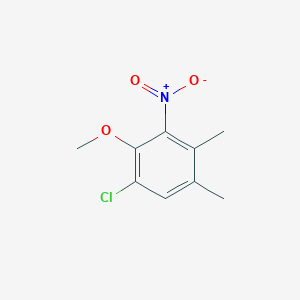
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
Clofibric acid activates PPARs by binding to the ligand-binding domain of the receptor, leading to conformational changes that allow for the recruitment of coactivators and subsequent gene expression. This activation of PPARs leads to an increase in fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as a decrease in inflammation.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid metabolism, glucose homeostasis, and inflammation. In addition, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid in lab experiments is its ability to activate PPARs, making it a useful tool in the study of metabolic diseases. However, one limitation is that it may have off-target effects, leading to potential complications in experiments.
Orientations Futures
For the use of 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid in scientific research include the development of more selective PPAR agonists, as well as the investigation of its potential as a therapeutic agent for metabolic diseases and cancer.
In conclusion, this compound acid is a valuable tool compound in scientific research due to its ability to activate PPARs and regulate lipid metabolism, glucose homeostasis, and inflammation. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it an important compound in the study of metabolic diseases and cancer. Further research is needed to fully understand its potential as a therapeutic agent and to develop more selective PPAR agonists.
Méthodes De Synthèse
Clofibric acid can be synthesized through the reaction of 4-chlorophenol with chloroacetyl chloride, followed by reaction with dimethylamine. The resulting product is then hydrolyzed to obtain 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid. This synthesis method has been well established and has been used in numerous studies.
Applications De Recherche Scientifique
Clofibric acid is commonly used as a tool compound in scientific research due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a class of nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid has been shown to induce the expression of genes involved in lipid metabolism and glucose uptake, making it an important tool in the study of metabolic diseases such as diabetes and obesity.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSIJOCNWGAODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)
![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)

![[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2887377.png)


![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)




![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)
![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)
![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)